![molecular formula C11H15NO3 B13998986 2-[(3,4-Dimethoxyphenyl)methylideneamino]ethanol CAS No. 37771-28-1](/img/structure/B13998986.png)
2-[(3,4-Dimethoxyphenyl)methylideneamino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3,4-Dimethoxyphenyl)methylideneamino]ethanol is an organic compound with the molecular formula C11H15NO3. It is characterized by the presence of a dimethoxyphenyl group attached to a methylideneamino group, which is further connected to an ethanol moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dimethoxyphenyl)methylideneamino]ethanol typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and ethanolamine. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-[(3,4-Dimethoxyphenyl)methylideneamino]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of 3,4-dimethoxybenzoic acid.
Reduction: Formation of 2-[(3,4-dimethoxyphenyl)methylamino]ethanol.
Substitution: Formation of 3,4-dimethoxyphenyl derivatives with various substituents.
Aplicaciones Científicas De Investigación
2-[(3,4-Dimethoxyphenyl)methylideneamino]ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(3,4-Dimethoxyphenyl)methylideneamino]ethanol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(3,4-Dimethoxyphenyl)methylamino]ethanol
- 3,4-Dimethoxybenzaldehyde
- 2-[(3,4-Dimethoxyphenyl)methylideneamino]acetic acid
Uniqueness
2-[(3,4-Dimethoxyphenyl)methylideneamino]ethanol is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
37771-28-1 |
|---|---|
Fórmula molecular |
C11H15NO3 |
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
2-[(3,4-dimethoxyphenyl)methylideneamino]ethanol |
InChI |
InChI=1S/C11H15NO3/c1-14-10-4-3-9(7-11(10)15-2)8-12-5-6-13/h3-4,7-8,13H,5-6H2,1-2H3 |
Clave InChI |
NEYPGYZKDSMBFQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C=NCCO)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



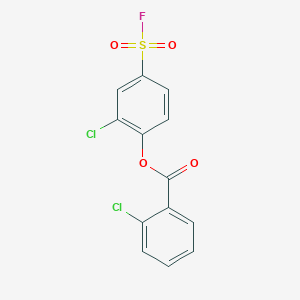




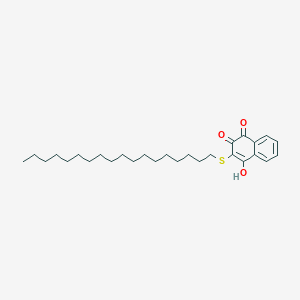
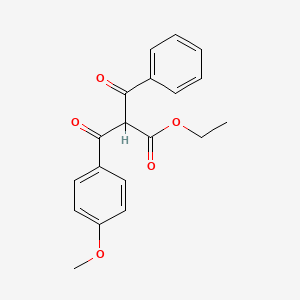
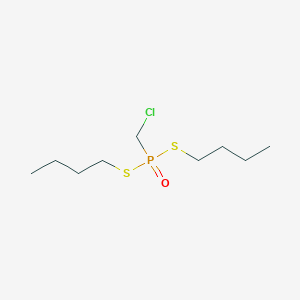
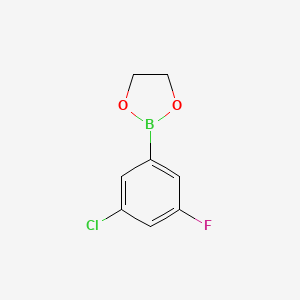
![3,3'-(Oxydibenzene-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]](/img/structure/B13998960.png)
![Ethyl 3,5-dichloro-2-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate](/img/structure/B13998969.png)
![1-[6,7-Dichloro-2,4-bis(trifluoromethyl)phenanthren-9-yl]-2-(dipropylamino)ethanol](/img/structure/B13998972.png)

